2,4-Diamino-n,n-diethylquinazoline-6-sulfonamide
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Overview
Description
Reagents: Ammonia or primary amines.
Conditions: Heating under pressure or using a catalyst like palladium on carbon (Pd/C).
Sulfonamide Formation:
Reagents: Sulfonyl chlorides (e.g., chlorosulfonic acid).
Conditions: Low temperature to avoid decomposition, typically in an inert atmosphere.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-n,n-diethylquinazoline-6-sulfonamide typically involves multi-step organic reactions
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Formation of Quinazoline Core:
Starting Material: Anthranilic acid or its derivatives.
Reagents: Phosgene or carbonyl diimidazole (CDI) for cyclization.
Conditions: Reflux in an appropriate solvent like toluene or xylene.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-n,n-diethylquinazoline-6-sulfonamide undergoes various chemical reactions, including:
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Oxidation:
Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
Products: Oxidized derivatives with potential changes in the sulfonamide group.
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Reduction:
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Low temperatures, typically in anhydrous solvents.
Products: Reduced forms, possibly affecting the quinazoline ring or amino groups.
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Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Vary depending on the substituent being introduced.
Products: Substituted quinazoline derivatives with modified functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products:
- Oxidized sulfonamides.
- Reduced quinazoline derivatives.
- Substituted quinazolines with various functional groups.
Scientific Research Applications
Chemistry: 2,4-Diamino-n,n-diethylquinazoline-6-sulfonamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a biochemical probe.
Medicine: The compound has shown promise in preclinical studies as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In industrial applications, it is used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable quinazoline core and reactive functional groups.
Mechanism of Action
The mechanism of action of 2,4-diamino-n,n-diethylquinazoline-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the quinazoline core can interact with nucleic acids, potentially disrupting cellular processes.
Molecular Targets and Pathways:
Enzymes: Inhibition of dihydrofolate reductase (DHFR), leading to antifolate activity.
Receptors: Binding to specific receptors involved in cell signaling pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
2,4-Diaminoquinazoline: Lacks the diethyl and sulfonamide groups, resulting in different chemical properties and biological activities.
N,n-Diethylquinazoline-6-sulfonamide: Lacks the amino groups at positions 2 and 4, affecting its reactivity and applications.
Quinazoline-6-sulfonamide: A simpler structure without the diethyl and amino substitutions, used in different contexts.
Uniqueness: 2,4-Diamino-n,n-diethylquinazoline-6-sulfonamide stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both amino and sulfonamide groups enhances its ability to interact with biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
21882-31-5 |
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Molecular Formula |
C12H17N5O2S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
2,4-diamino-N,N-diethylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C12H17N5O2S/c1-3-17(4-2)20(18,19)8-5-6-10-9(7-8)11(13)16-12(14)15-10/h5-7H,3-4H2,1-2H3,(H4,13,14,15,16) |
InChI Key |
HFGFWICMPFSPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |
Origin of Product |
United States |
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